molecular formula C9H16N4O2 B3045770 Tert-butyl 3-azidopyrrolidine-1-carboxylate CAS No. 113451-52-8

Tert-butyl 3-azidopyrrolidine-1-carboxylate

Cat. No.: B3045770
CAS No.: 113451-52-8
M. Wt: 212.25 g/mol
InChI Key: BRNQETRAMMATCR-UHFFFAOYSA-N
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Description

Tert-butyl 3-azidopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.12 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Tert-butyl 3-azidopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-azidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with azidating agents. One common method involves the use of sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-azidopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for azidation reactions.

    Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 3-azidopyrrolidine-1-carboxylate involves its ability to undergo chemical transformations that introduce or modify functional groups in target molecules. This makes it a valuable tool in synthetic chemistry for the development of new compounds and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-azidopyrrolidine-1-carboxylate is unique due to its azido functional group, which provides versatility in chemical reactions, particularly in the synthesis of nitrogen-containing compounds. This distinguishes it from similar compounds that may lack the azido group or have different functional groups .

Properties

IUPAC Name

tert-butyl 3-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNQETRAMMATCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468194
Record name 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113451-52-8
Record name 1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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